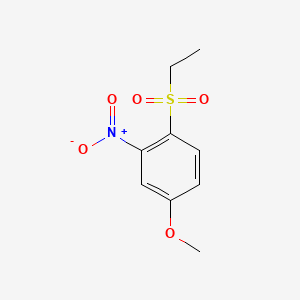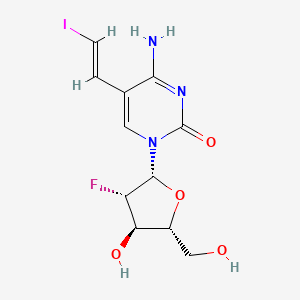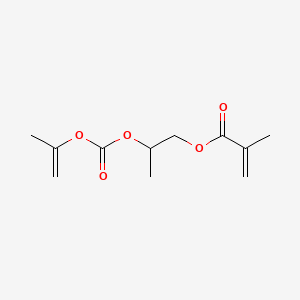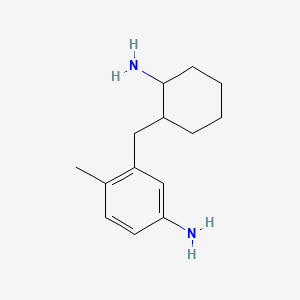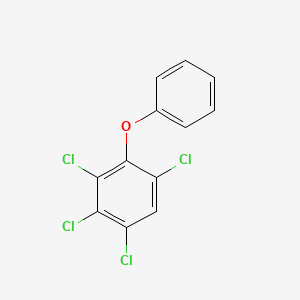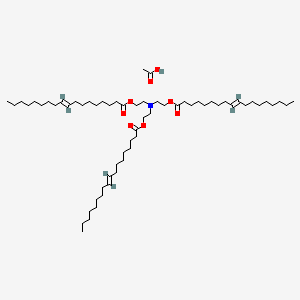
Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester is a chemical compound with the molecular formula C8H18O5Si. It is an ester derivative of propanoic acid and contains a trimethoxysilyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester can be synthesized through the esterification of propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for the purification and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield propanoic acid and ethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Propanoic acid and ethanol.
Transesterification: A different ester and the original alcohol.
Reduction: The corresponding alcohol.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-(trimethoxysilyl)-, ethyl ester involves its interaction with various molecular targets and pathways. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked networks in materials science .
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, ethyl ester: Similar in structure but lacks the trimethoxysilyl group.
Propanoic acid, 2-hydroxy-, ethyl ester: Contains a hydroxyl group instead of the trimethoxysilyl group.
Uniqueness
Propanoic acid, 2-(trimethoxysilyl)-, ethyl ester is unique due to the presence of the trimethoxysilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring the formation of siloxane bonds and cross-linked networks.
Propiedades
Número CAS |
137787-41-8 |
|---|---|
Fórmula molecular |
C8H18O5Si |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
ethyl 2-trimethoxysilylpropanoate |
InChI |
InChI=1S/C8H18O5Si/c1-6-13-8(9)7(2)14(10-3,11-4)12-5/h7H,6H2,1-5H3 |
Clave InChI |
WGDQJBLQZYDQMH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


